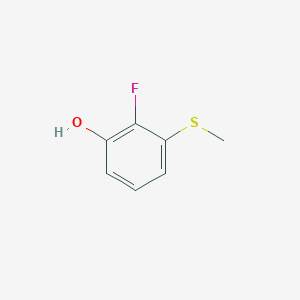

2-Fluoro-3-(methylthio)phenol

説明

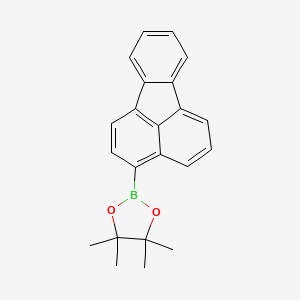

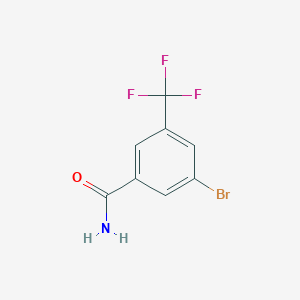

2-Fluoro-3-(methylthio)phenol is a chemical compound with the CAS Number: 1243283-09-1 . It has a molecular weight of 158.2 and its IUPAC name is 2-fluoro-3-(methylsulfanyl)phenol . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for 2-Fluoro-3-(methylthio)phenol is 1S/C7H7FOS/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

Phenols, which 2-Fluoro-3-(methylthio)phenol is a type of, are known to be very reactive towards electrophilic aromatic substitution . They can undergo oxidation to form quinones and reduction to form hydroquinones .Physical And Chemical Properties Analysis

2-Fluoro-3-(methylthio)phenol is a solid compound . It has a storage temperature of 2-8°C .科学的研究の応用

Material Science: Conducting Polymers

2-Fluoro-3-(methylthio)phenol: is a valuable precursor in the synthesis of conducting polymers . These polymers are integral to the production of plastics, adhesives, and coatings due to their ability to enhance thermal stability and flame resistance . The phenol derivative’s molecular structure allows for the creation of complex polymers with desirable electrical properties, making them suitable for use in electronic devices and energy storage systems .

Life Science: Bioactive Compounds

In life sciences, 2-Fluoro-3-(methylthio)phenol can be utilized to develop bioactive compounds. These compounds have potential therapeutic applications, including anti-tumor and anti-inflammatory effects . The compound’s ability to interact with biological systems makes it a candidate for drug discovery and pharmaceutical research.

Chemical Synthesis: Suzuki–Miyaura Coupling

This phenol derivative plays a crucial role in Suzuki–Miyaura coupling reactions . It serves as a building block for synthesizing various organic molecules, particularly in cross-coupling reactions that form carbon-carbon bonds, which are fundamental in creating complex organic compounds.

Chromatography: Stationary Phases

2-Fluoro-3-(methylthio)phenol: can be used to modify stationary phases in chromatography . Its unique properties may improve the separation of compounds based on their interactions with the modified stationary phase, enhancing analytical capabilities in various research fields.

Analytical Research: Metabolomics

In analytical research, particularly metabolomics , this compound could be used as a standard or reference material due to its well-defined structure and properties . It aids in the identification and quantification of metabolites within a biological sample, providing insights into metabolic pathways and disease states.

Natural Products: Synthesis of Bioactive Molecules

Finally, 2-Fluoro-3-(methylthio)phenol is instrumental in the synthesis of bioactive natural products. It’s a versatile phenol derivative that can be incorporated into natural product synthesis, contributing to the discovery of new drugs and biopesticides with diverse applications in agriculture and medicine .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes, rinsing cautiously with water for several minutes .

特性

IUPAC Name |

2-fluoro-3-methylsulfanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FOS/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDFOGGOMUVFED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-Dichloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1444469.png)

![2,3,4,5-Tetrahydro-8-iodo-2-methyl-1h-pyrido[4,3-b]indole](/img/structure/B1444473.png)

amine](/img/structure/B1444477.png)